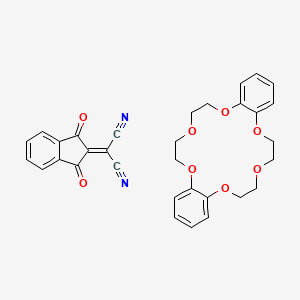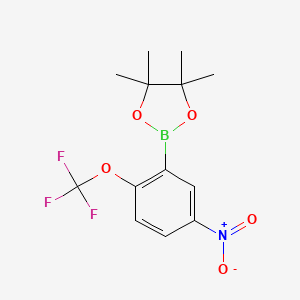
2-(Dicyanomethylene)indan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dicyanomethylene)indan-1,3-dione is a complex organic compound known for its unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile typically involves the reaction of 1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene with malononitrile under specific conditions. One efficient approach involves the use of dry tetrahydrofuran (THF) as a solvent, with the reaction yielding products in good to very good yields (78-90%) . The structure of the obtained products is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and condensation reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrazine derivatives, β-keto esters, and dimethyl acetylenedicarboxylate . The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like THF.
Major Products Formed: The major products formed from reactions involving 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include spiro-pyranopyrazoles and oxa-aza-[3.3.3]propellanes
Aplicaciones Científicas De Investigación
2-(1,3-Dioxoinden-2-ylidene)propanedinitrile has a wide range of scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Additionally, it serves as a key intermediate in the development of materials with unique electronic and optical properties, making it valuable in the fields of materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile involves its role as a π-acceptor, facilitating nucleophilic addition reactions. The compound’s electron-withdrawing properties enhance its reactivity with nucleophiles, leading to the formation of various adducts and cyclic structures . The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include other π-acceptor molecules such as 1,3-dioxolan-2-ylidenemalononitrile and 2-(1,3-dithiolan-2-ylidene)propanedinitrile . These compounds share structural similarities and exhibit comparable reactivity patterns.
Uniqueness: What sets 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile apart is its unique combination of functional groups, which confer distinct electronic and steric properties.
Propiedades
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6.C12H4N2O2/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-8H,9-16H2;1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERKLPZZVLRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,5-a]pyridin-1-amine hydrochloride](/img/structure/B8234714.png)

![4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid](/img/structure/B8234733.png)
![4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B8234741.png)
![Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8234748.png)








![(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride](/img/structure/B8234815.png)
